molecular formula C23H31N5O B2643350 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol CAS No. 850193-51-0

2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol

Cat. No.: B2643350
CAS No.: 850193-51-0
M. Wt: 393.535
InChI Key: VTQZQIJYUAAJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 5, a methyl group at position 2, and a phenyl group at position 2. A piperazine ring linked to ethanol is attached at position 3. The ethanol-piperazine moiety improves solubility, a critical feature for bioavailability .

Properties

IUPAC Name

2-[4-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-17-21(18-8-6-5-7-9-18)22-24-19(23(2,3)4)16-20(28(22)25-17)27-12-10-26(11-13-27)14-15-29/h5-9,16,29H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQZQIJYUAAJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, methyl, and phenyl substituents. The final steps involve the attachment of the piperazine ring and the ethan-1-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also taken into account during the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol moiety can yield aldehydes or carboxylic acids, while substitution reactions on the piperazine ring can produce a wide range of substituted derivatives .

Scientific Research Applications

Research into the biological applications of this compound indicates several promising areas:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer effects. For instance, compounds with similar structures have been demonstrated to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound's structural features suggest potential antimicrobial activity. Research indicates that related pyrazolo[1,5-a]pyrimidines can interact with bacterial enzymes, leading to inhibition of growth and replication.
  • Neurological Applications :
    • There is evidence suggesting that compounds with a piperazine moiety can influence neurotransmitter systems. This opens avenues for exploring the compound's efficacy in treating neurological disorders such as anxiety and depression .

Synthesis and Derivatives

The synthesis of 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at the piperazine position. The choice of reagents and reaction conditions is crucial for optimizing yield and purity.

Synthesis Overview:

StepReaction TypeKey ReagentsYield
1CyclizationPyrazole derivatives + carbon sourcesHigh
2FunctionalizationPiperazine derivatives + coupling agentsModerate
3Final purificationChromatography techniquesHigh

Case Studies

Several studies have documented the applications of similar compounds:

  • Case Study on Anticancer Activity :
    • A recent study investigated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit glioblastoma cells. The results indicated that modifications at the 7-position significantly enhanced cytotoxicity against tumor cells while sparing normal cells .
  • Case Study on Antimicrobial Effects :
    • Another study focused on the antimicrobial properties of related compounds against various bacterial strains. The findings revealed that specific modifications improved binding affinity to bacterial enzymes, leading to increased efficacy as antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring and ethan-1-ol moiety may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name/ID Position 5 Substituent Position 3 Substituent Biological Activity/Properties Reference
Target Compound tert-butyl Phenyl Under investigation; expected enhanced stability
E40071 (BMP2 upregulator) Methyl Phenyl Osteoporosis treatment (BMP2 upregulation)
Pir-8-5 (7c) Phenyl m-Tolyl Antiproliferative (IC50 not specified)
Pir-8-7 (7g) Phenyl 4-(Trifluoromethyl)phenyl Antiproliferative (IC50: 29.1 µM MDA-MB231)
2-[4-(2-Methyl-3,5-diphenyl...]ethanol Phenyl Phenyl, 2-Methyl KRAS inhibitor (CAS 900897-56-5)
MK59 (RTC81) tert-butyl Phenyl Synthetic intermediate for kinase inhibitors
2-Methyl-3-phenyl-5-propyl...ethanol Propyl Phenyl Fragment screening in crystallography

Key Observations :

  • Position 5 Substituents :
    • The target compound’s tert-butyl group (vs. methyl in E40071) may enhance metabolic stability due to reduced oxidative metabolism .
    • Propyl () and phenyl () groups at position 5 are associated with varied antiproliferative activities, suggesting steric bulk influences target engagement.
  • Position 3 Substituents :
    • Electron-withdrawing groups (e.g., 4-CF3 in Pir-8-7) improve anticancer activity (IC50 = 29.1 µM) compared to electron-donating groups (e.g., methoxy in Pir-8-6) .
    • The target’s phenyl group balances hydrophobicity and π-π stacking interactions, common in kinase inhibitors .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The ethanol-piperazine moiety enhances aqueous solubility across analogs, critical for oral bioavailability .
  • Metabolic Stability : Bulky substituents (tert-butyl, CF3) reduce CYP450-mediated metabolism, as seen in MK59 and Pir-8-7 .

Biological Activity

The compound 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N4C_{27}H_{32}N_{4} with a molecular weight of 412.57 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies demonstrated that the compound inhibited the growth of several pathogenic bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has been investigated for its anticancer activity. A study highlighted its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation in neuronal cells. These findings position it as a candidate for further research in neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It has shown potential as a modulator of serotonin receptors, which are implicated in mood regulation and depression .
  • Signal Transduction Pathways : By affecting signaling pathways like MAPK/ERK, it influences cell growth and survival mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core.
  • Coupling with piperazine derivatives.
  • Final modifications to introduce the ethanolic side chain.

Specific reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity .

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
5-tert-butyl-N-(4-butylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-aminesAntiproliferativeModerate inhibitory effects on cancer cell lines
Biphenyl Piperazinylhexyl Trazodone AnaloguesAntidepressantHigh affinity for serotonin receptors; showed antidepressant-like effects in animal models

These studies underscore the potential therapeutic applications of compounds related to this compound.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : The pyrazolo[1,5-a]pyrimidine core can be synthesized via cyclocondensation of aminopyrazoles with β-diketones or chalcone derivatives under reflux in ethanol or pyridine . For the piperazine-ethanol moiety, nucleophilic substitution reactions using 2-chloroethanol or ethylene oxide with piperazine derivatives are recommended. Yield optimization requires controlled reaction times (e.g., 5–6 hours for reflux in pyridine ) and purification via column chromatography or recrystallization from ethanol-DMF mixtures (1:1) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200–3500 cm⁻¹) and pyrimidine ring vibrations (C=N stretching at ~1600 cm⁻¹) .
  • NMR : ¹H NMR should resolve tert-butyl protons (singlet at ~1.3 ppm), pyrazolo-pyrimidine protons (aromatic region, 6.5–8.5 ppm), and piperazine-ethanol protons (N-CH₂ at ~2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) is essential to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : The compound’s solubility in aqueous buffers is limited due to its hydrophobic tert-butyl and phenyl groups. Use co-solvents like DMSO (≤1% v/v) or ethanol (≤5% v/v) for stock solutions. For biological assays, employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations to enhance dispersion .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of pyrazolo-pyrimidine derivatives. Waste containing aromatic or heterocyclic residues must be segregated and disposed via licensed hazardous waste contractors .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s structure-activity relationship (SAR) in target binding?

  • Methodological Answer : The tert-butyl group at position 5 of the pyrazolo-pyrimidine core enhances steric bulk, potentially improving binding affinity to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies can validate its role. Compare analogs with methyl or hydrogen substituents to quantify steric effects .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50). Use HPLC-PDA (≥95% purity) and LC-MS to rule out degradation products. Cross-validate results with independent synthetic batches .

Q. How can the stability of the ethanol-piperazine linkage be assessed under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 48 hours. Monitor degradation via HPLC and identify byproducts (e.g., piperazine cleavage) using HRMS. If unstable, consider replacing the ethanol moiety with a more stable linker (e.g., ethylene glycol or polyethylene glycol) .

Q. What in silico methods predict metabolic pathways for this compound?

  • Methodological Answer : Use software like Schrödinger’s ADMET Predictor or GLORYx to identify vulnerable sites (e.g., piperazine N-oxidation or pyrimidine hydroxylation). Validate predictions with microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.